molecular formula C11H15ClFN B1484857 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride CAS No. 2098022-81-0

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride

Cat. No. B1484857
M. Wt: 215.69 g/mol
InChI Key: SXKNUYOZOLJCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride, also known as 3-Fluoro-3-MMAH, is a synthetic organic compound used in scientific research. It is a heterocyclic, fluorinated azetidine derivative, with a molecular formula of C10H14ClFNO. This compound has been used in a variety of applications, ranging from biochemical and physiological studies to the synthesis of novel compounds.

Scientific Research Applications

Radioligand Development and Imaging

Fluorinated compounds, including fluoroazetidine derivatives, are often explored for their potential as radioligands in PET imaging. For example, fluorinated derivatives like 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380) have been studied for imaging central nicotinic acetylcholine receptors (nAChRs), indicating the potential of fluoroazetidine derivatives in neurological research and diagnostics (Bottlaender et al., 2003).

Pharmacological Studies

Fluoroazetidine derivatives might be involved in pharmacological studies exploring their efficacy and safety in various treatments. Although not directly linked to "3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride", research on compounds like ezetimibe and its metabolism showcases the importance of fluoro derivatives in understanding drug action and metabolism, potentially guiding the development of new therapeutic agents (Patrick et al., 2002).

properties

IUPAC Name

3-fluoro-3-[(3-methylphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(5-9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKNUYOZOLJCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.